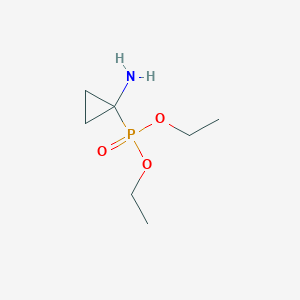
4-Ethyl-3-fluoropyridine 1-oxide
Descripción general
Descripción
4-Ethyl-3-fluoropyridine 1-oxide is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an ethyl group and a fluorine atom on the pyridine ring, as well as an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-fluoropyridine 1-oxide typically involves the fluorination of pyridine derivatives. One common method includes the nucleophilic substitution of a halogenated pyridine with a fluorinating agent such as potassium fluoride (KF) under specific conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity . The use of catalysts and optimized reaction parameters is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-3-fluoropyridine 1-oxide undergoes various chemical reactions, including:
Reduction: Reduction of the N-oxide group can yield the corresponding pyridine derivative.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides with additional functional groups, while substitution reactions can produce a variety of substituted pyridines .
Aplicaciones Científicas De Investigación
4-Ethyl-3-fluoropyridine 1-oxide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Ethyl-3-fluoropyridine 1-oxide exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and receptors .
Comparación Con Compuestos Similares
3-Fluoropyridine: Lacks the ethyl group and N-oxide functionality, resulting in different reactivity and applications.
4-Ethylpyridine:
Pyridine N-oxide: Lacks both the ethyl and fluorine substituents, leading to distinct chemical behavior.
Uniqueness: 4-Ethyl-3-fluoropyridine 1-oxide is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise control over molecular interactions .
Propiedades
IUPAC Name |
4-ethyl-3-fluoro-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-2-6-3-4-9(10)5-7(6)8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHIONJYTKISKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=[N+](C=C1)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride](/img/structure/B3118030.png)

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)
![1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone](/img/structure/B3118058.png)









